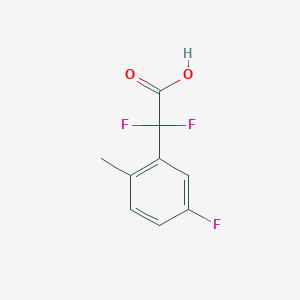

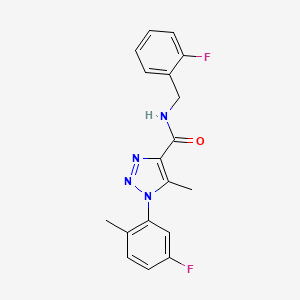

2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

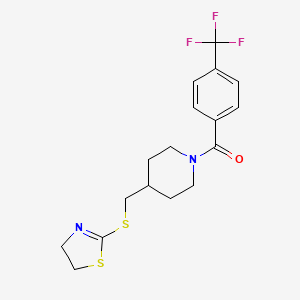

“2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15. It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H7F3O2/c1-5-2-3-6(10)4-7(5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) . This indicates that the compound has a methyl group attached to the 5-fluoro-2-methylphenyl ring, and two fluorine atoms are attached to the second carbon of the acetic acid moiety, making it difluoro . Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound has a molecular weight of 204.15 .Aplicaciones Científicas De Investigación

Chemical Properties and Detection Methods

2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid is involved in various chemical reactions and detection methodologies, showcasing its versatility in scientific research. Skinner and Griswold (1983) optimized a fluorographic procedure utilizing acetic acid as the solvent for 2,5-diphenyloxazole (PPO), comparing it with existing fluorographic methods. This procedure highlighted technical advantages, such as no need for pre-fixing proteins in gels, compatibility with agarose or acrylamide gels, and efficiency as an alternative fluorographic method (Skinner & Griswold, 1983).

Electrochemical Fluorination

The electrochemical fluorination of methyl(phenylthio)acetate, achieved using tetrabutylammonium fluoride (TBAF), represents another application area. Balandeh et al. (2017) explored this process under various conditions, revealing the critical role of the triflic acid to TBAF concentration ratio in fluorination efficiency. Their work not only optimized conditions for mono-fluorination but also achieved electrochemical radiofluorination, showcasing the method's potential for synthesizing fluorinated compounds (Balandeh et al., 2017).

Safety Assessment in Food Contact Materials

Perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt, was evaluated by the European Food Safety Authority (EFSA) for its safety as a polymer production aid in the manufacture of fluoropolymers. The specific migration of the substance and its degradation products in polytetrafluoroethylene film determined that there is no safety concern for consumers under specific use conditions, highlighting its application in food contact materials (EFSA, 2014).

Novel Polymeric Materials

Research into novel polymeric materials also features the application of fluorinated acetic acids. Banerjee and Maier (1999) synthesized a novel 2-perfluoroalkyl-activated bisfluoro monomer leading to the development of poly(aryl ether)s with outstanding thermooxidative stability and high glass transition temperatures. These polymers, notable for their solubility in organic solvents and high mechanical strength, exemplify the role of fluorinated acetic acids in advancing materials science (Banerjee & Maier, 1999).

Safety and Hazards

Propiedades

IUPAC Name |

2,2-difluoro-2-(5-fluoro-2-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-2-3-6(10)4-7(5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOZMLBGGPNICM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine](/img/structure/B2746555.png)

![methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B2746557.png)

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2746558.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2746563.png)

![5-Methyl-3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2746565.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea](/img/structure/B2746566.png)

![16-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one](/img/structure/B2746567.png)

![7-cyclopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2746569.png)